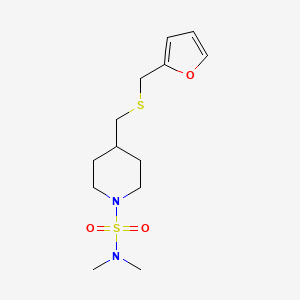

![molecular formula C20H23NO3S B2865193 Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 428825-47-2](/img/structure/B2865193.png)

Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

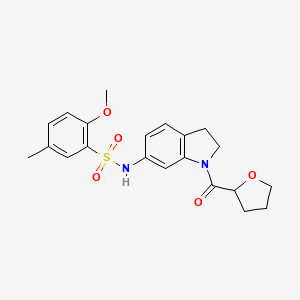

“Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . It is an active pharmaceutical intermediate . This compound has been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

Synthesis Analysis

The synthesis of this compound involves several steps. The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene was the key starting compound used to synthesize new thiazole, pyrimidine, pyran, pyridine and thiazine derivatives . The mechanism of this reaction included several steps: addition of the carboxylate to TBTU followed by decomposition of the intermediate and addition of the released anion to the carbonyl center to give an urea derivative and an activated ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The empirical formula is C15H22O2S and the molecular weight is 266.40 .Chemical Reactions Analysis

The reactions of the 2-amino-tetrahydrobenzo[b]thiophene derivatives with different chemical organic reagents were found to be of great interest in heterocyclic chemistry leading to the formation of this ring system incorporated in many heterocyclic compounds including thiazole, pyrimidine, thiazine, pyridine and pyran .Aplicaciones Científicas De Investigación

Thiophene Derivatives Synthesis

Thiophene derivatives, including structures similar to Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate, have been synthesized for various applications. A study by Mohareb et al. discusses the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through coupling reactions, leading to the creation of compounds with potential applications in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research underscores the versatility of thiophene derivatives in generating a variety of nitrogen nucleophiles.

Luminescent Materials

The development of luminescent materials using thiophene derivatives is an exciting area of research. Zhao et al. constructed metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylic acids, demonstrating their efficacy in luminescence sensing and pesticide removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017). These findings indicate the potential of thiophene derivatives in environmental monitoring and purification applications.

Catalytic Activity

Research on catalytic activities involving thiophene derivatives includes the work by Andavan et al., who synthesized and characterized a phenylene bis(N-heterocyclic carbene) and its di-Rh complex. This complex exhibited significant catalytic activity in the hydrosilylation of alkynes, showcasing the utility of thiophene derivatives in catalysis and organic synthesis (Andavan, Bauer, Letko, Hollis, & Tham, 2005).

Mecanismo De Acción

Target of Action

The primary targets of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate are the enzymes PDK1 and LDHA . These enzymes play a crucial role in the metabolism of proliferating tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the activity of PDK1 and LDHA . This interaction results in a disruption of the reprogrammed glucose metabolism in tumor cells .

Biochemical Pathways

The inhibition of PDK1 and LDHA affects the glucose metabolism pathway in tumor cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

Molecular docking and adme analyses have shown that similar compounds have desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The molecular and cellular effects of the compound’s action include a significant decrease in the proliferation of tumor cells . This is achieved through the disruption of glucose metabolism in these cells .

Direcciones Futuras

The compound shows promising biological activities, including antibacterial, antioxidant, and cytotoxic effects . Therefore, it could be considered as a promising candidate suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKGFSODHXRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)

![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)